molecular formula C12H12O3 B11900425 5-ethoxy-2H-chromene-3-carbaldehyde

5-ethoxy-2H-chromene-3-carbaldehyde

Cat. No.: B11900425
M. Wt: 204.22 g/mol
InChI Key: IARQBHFPINQOKW-UHFFFAOYSA-N
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Description

5-Ethoxy-2H-chromene-3-carbaldehyde is a chemical compound belonging to the chromene family, which are oxygen-containing heterocycles. Chromenes are known for their presence in various natural products, pharmaceutical agents, and biologically relevant molecules. This compound is characterized by an ethoxy group at the 5-position and a formyl group at the 3-position of the chromene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2H-chromene-3-carbaldehyde typically involves the formation of the chromene ring followed by functionalization at specific positions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-hydroxyacetophenone with ethyl bromoacetate in the presence of a base can yield the chromene ring, which can then be further functionalized to introduce the formyl group at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2H-chromene-3-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethoxy-2H-chromene-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active chromenes.

    Industry: Used in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-2H-chromene-3-carbaldehyde involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The chromene ring can also interact with biological membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carbaldehyde: Lacks the ethoxy group at the 5-position.

    5-Methoxy-2H-chromene-3-carbaldehyde: Contains a methoxy group instead of an ethoxy group.

    4-Hydroxy-2H-chromene-3-carbaldehyde: Contains a hydroxy group at the 4-position.

Uniqueness

5-Ethoxy-2H-chromene-3-carbaldehyde is unique due to the presence of the ethoxy group at the 5-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility in organic solvents and potentially improve its interaction with biological targets .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

5-ethoxy-2H-chromene-3-carbaldehyde

InChI

InChI=1S/C12H12O3/c1-2-14-11-4-3-5-12-10(11)6-9(7-13)8-15-12/h3-7H,2,8H2,1H3

InChI Key

IARQBHFPINQOKW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1C=C(CO2)C=O

Origin of Product

United States

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